N-Ethoxypropane-1,3-diamine
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Overview
Description
N-Ethoxypropane-1,3-diamine is a chemical compound with the molecular formula C5H14N2O It is a derivative of propane-1,3-diamine, where one of the hydrogen atoms is replaced by an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethoxypropane-1,3-diamine can be synthesized through the reaction of ethanolamine with acrylonitrile, followed by hydrogenation of the resulting intermediate, 3-(2-ethoxyamino)propionitrile . The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous processes to ensure high yield and purity. The reaction mixture is subjected to condensation, cooling, and gas-liquid separation to isolate the desired product . The use of automated control systems ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Ethoxypropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce simpler amines.
Scientific Research Applications
N-Ethoxypropane-1,3-diamine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of heterocycles and coordination complexes.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-Ethoxypropane-1,3-diamine involves its interaction with molecular targets such as enzymes and proteins. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Propane-1,3-diamine: A simpler diamine without the ethoxy group.
1,2-Diaminopropane: An isomer with the amino groups on adjacent carbon atoms.
N,N-Dimethyl-1,3-propanediamine: A derivative with methyl groups instead of the ethoxy group.
Uniqueness
N-Ethoxypropane-1,3-diamine is unique due to the presence of the ethoxy group, which imparts different chemical and physical properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
71672-76-9 |
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Molecular Formula |
C5H14N2O |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
N'-ethoxypropane-1,3-diamine |
InChI |
InChI=1S/C5H14N2O/c1-2-8-7-5-3-4-6/h7H,2-6H2,1H3 |
InChI Key |
NWVPYCZIOIVGEW-UHFFFAOYSA-N |
Canonical SMILES |
CCONCCCN |
Origin of Product |
United States |
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